2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes chloro, fluoro, and phenyl groups attached to a chromeno-triazolo-pyrimidine core
Preparation Methods
The synthesis of 2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves multiple steps and specific reaction conditions. One efficient methodology for the preparation of triazolo[1,5-a]pyrimidine derivatives includes a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . This method provides excellent yields and is straightforward, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, to form substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents.
Scientific Research Applications
2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of chloro, fluoro, and phenyl groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields
Properties
Molecular Formula |
C24H15Cl2FN4O |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
4-chloro-9-(4-chlorophenyl)-11-(2-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C24H15Cl2FN4O/c25-14-7-5-13(6-8-14)23-20-21(17-11-15(26)9-10-19(17)32-23)30-24-28-12-29-31(24)22(20)16-3-1-2-4-18(16)27/h1-12,22-23H,(H,28,29,30) |
InChI Key |
PFKFTMMGLLXYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)Cl)NC6=NC=NN26)F |
Origin of Product |
United States |
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